allyl (3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) carbonate
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Overview
Description
“3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” typically involves multiple steps:
Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the prop-2-en-1-yl carbonate group: This can be done through a carbonate esterification reaction using prop-2-en-1-ol and a carbonate source like phosgene or a carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions might convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Quinones or hydroxy derivatives.
Reduction products: Alcohols or amines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Research into its effectiveness against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for diseases such as cancer or inflammation.
Industry
Polymer Synthesis: Use in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism by which “3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Antimicrobial Activity: It might disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(methyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate
- 3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(ethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate
Uniqueness
- Trifluoromethyl Group : The presence of the trifluoromethyl group in “3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl prop-2-en-1-yl carbonate” imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C22H16ClF3O6 |
---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] prop-2-enyl carbonate |
InChI |
InChI=1S/C22H16ClF3O6/c1-4-7-29-21(28)31-13-5-6-15-16(10-13)32-20(22(24,25)26)19(18(15)27)30-14-8-11(2)17(23)12(3)9-14/h4-6,8-10H,1,7H2,2-3H3 |
InChI Key |
YDMXZOOHAJQSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F |
Origin of Product |
United States |
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